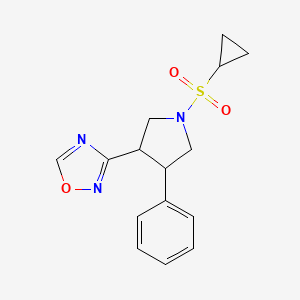

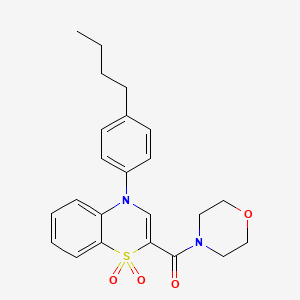

![molecular formula C15H8Cl2F5NO2 B2543301 N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-06-6](/img/structure/B2543301.png)

N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetamide compounds involves various starting materials and reagents. For instance, "N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide" was synthesized using 4-phenoxyphenol and 2-chloroacetyl methylamine with DMF as a solvent and potassium carbonate as a catalyst, followed by a reaction with sulfuryl chloride . Similarly, "N-Phenyl-2,2-di(4-chlorophenoxy)acetamide" was synthesized from 4-chlorophenol and N-phenyl dichloroacetamide using THF as the solvent . These methods suggest that the synthesis of the target compound might also involve halogenated anilines and chloroacetyl derivatives in the presence of suitable solvents and catalysts.

Molecular Structure Analysis

The molecular structure of acetamide compounds is characterized by techniques such as NMR, IR, and X-ray diffraction. For example, the crystal structure of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was determined by these methods, revealing a monoclinic space group . The dihedral angles and hydrogen bonding patterns are also crucial, as seen in "2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide," where the dihedral angle between the phenyl rings and their twist from the acetamide group were measured . These analyses are essential for understanding the conformation and stability of the target compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide compounds can be inferred from their interactions and bond formations. For instance, "2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide" forms intermolecular N—H⋯O hydrogen bonds, which link molecules into infinite chains . Similarly, "2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide" exhibits N—H⋯O hydrogen bonding, resulting in zigzag chains . These findings suggest that the target compound may also engage in hydrogen bonding, affecting its reactivity and crystalline structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide compounds are closely related to their molecular structure. For example, the presence of halogen substituents and hydrogen bonding can influence the melting points, solubility, and stability of these compounds. The papers do not provide explicit data on these properties, but the synthesis and structural characterization imply that the target compound may exhibit similar properties, such as moderate yields and specific conformational features that affect its physical state and reactivity .

Wissenschaftliche Forschungsanwendungen

1. Wastewater Treatment and Environmental Safety

The compound is recognized for its role in the pesticide production industry, which generates high-strength wastewater containing a range of toxic pollutants. The presence of such compounds, including 2,4-dichlorophenyl variants, in untreated effluents can lead to significant environmental pollution. Advanced treatment methods combining biological processes and granular activated carbon are utilized to efficiently remove these pesticides from wastewater, ensuring compliance with stringent environmental regulations and contributing to the production of high-quality effluent (Goodwin et al., 2018).

2. Soil and Sediment Interaction

Studies have extensively investigated the sorption behavior of phenoxy herbicides, including 2,4-dichlorophenyl derivatives, to various components like soil, organic matter, and minerals. The sorption process is influenced by multiple soil parameters and plays a critical role in the environmental distribution and fate of these herbicides. Understanding the interactions between these compounds and the soil or sediment matrix is vital for assessing their environmental impact and developing effective remediation strategies (Werner et al., 2012).

3. Degradation and Removal Techniques

The compound has been the focus of research regarding its degradation and the effective removal of its residues from the environment, particularly water bodies. Advanced oxidation processes (AOPs) have been employed to treat its derivatives in aqueous media, yielding different kinetics, mechanisms, and by-products. These studies are crucial in enhancing the degradation techniques and understanding the environmental fate of such compounds (Qutob et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F5NO2/c16-9-4-5-12(11(17)7-9)23-13(24)15(21,22)25-10-3-1-2-8(6-10)14(18,19)20/h1-7H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEMKMSVOOYCEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(=O)NC2=C(C=C(C=C2)Cl)Cl)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

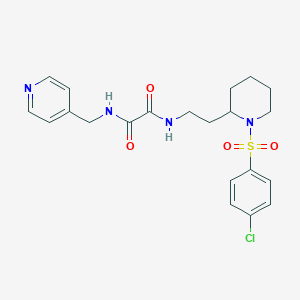

![(E)-N-[2-[4-(Cyanomethyl)phenoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2543219.png)

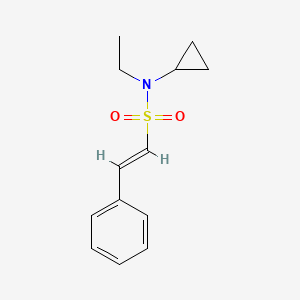

![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2543227.png)

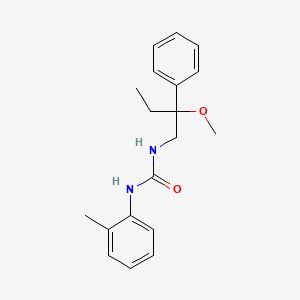

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2543229.png)

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)

![3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543231.png)

![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2543235.png)

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2543236.png)